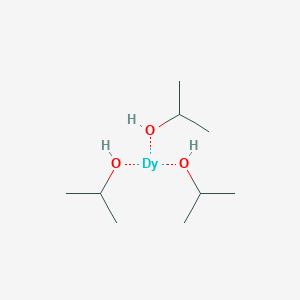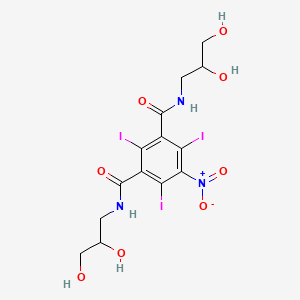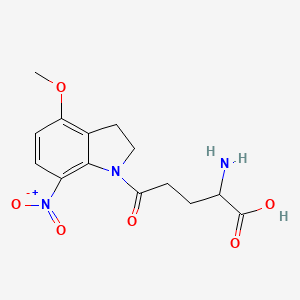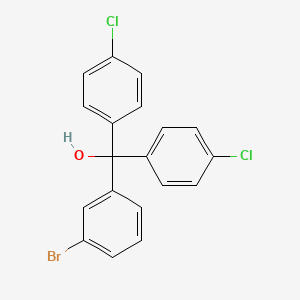
Dysprosium i-propoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dysprosium i-propoxide is a chemical compound that consists of dysprosium, a rare-earth element, and isopropoxide groups. Dysprosium is known for its unique magnetic properties and high thermal neutron absorption cross-section, making it valuable in various high-tech applications. This compound is used in the synthesis of dysprosium-containing materials and as a precursor in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dysprosium i-propoxide can be synthesized through the reaction of dysprosium chloride with isopropanol in the presence of a base such as sodium isopropoxide. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis of the product. The general reaction is as follows:
DyCl3+3NaOCH(CH3)2→Dy(OCH(CH3)2)3+3NaCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Dysprosium i-propoxide undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form dysprosium oxide.
Hydrolysis: Reacts with water to form dysprosium hydroxide and isopropanol.
Substitution: Reacts with other alcohols to form different dysprosium alkoxides.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of air or oxygen at elevated temperatures.
Hydrolysis: Occurs readily in the presence of moisture or water.
Substitution: Requires the presence of other alcohols and may be catalyzed by acids or bases.
Major Products Formed
Oxidation: Dysprosium oxide (Dy₂O₃)
Hydrolysis: Dysprosium hydroxide (Dy(OH)₃) and isopropanol
Substitution: Various dysprosium alkoxides depending on the alcohol used
Applications De Recherche Scientifique
Dysprosium i-propoxide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of dysprosium-containing materials, such as dysprosium oxide nanoparticles, which have applications in catalysis and magnetic materials.
Biology: Investigated for its potential use in biomedical imaging and as a contrast agent due to its magnetic properties.
Medicine: Explored for its potential in targeted drug delivery systems and as a component in magnetic resonance imaging (MRI) contrast agents.
Industry: Utilized in the production of high-performance magnets, phosphors, and other advanced materials.
Mécanisme D'action
The mechanism of action of dysprosium i-propoxide involves its ability to undergo various chemical reactions, leading to the formation of dysprosium-containing compounds. These compounds can interact with molecular targets and pathways, depending on their specific applications. For example, in catalysis, dysprosium-containing materials can act as catalysts by providing active sites for chemical reactions. In biomedical applications, dysprosium compounds can enhance imaging contrast by interacting with magnetic fields.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dysprosium chloride (DyCl₃)
- Dysprosium nitrate (Dy(NO₃)₃)
- Dysprosium oxide (Dy₂O₃)
- Dysprosium acetate (Dy(CH₃COO)₃)
Uniqueness
Dysprosium i-propoxide is unique due to its specific chemical structure, which allows it to be used as a versatile precursor in the synthesis of various dysprosium-containing materials. Its ability to undergo hydrolysis and substitution reactions makes it valuable in different chemical processes. Additionally, its magnetic properties and reactivity with other compounds make it suitable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C9H24DyO3 |
|---|---|
Poids moléculaire |
342.78 g/mol |
Nom IUPAC |
dysprosium;propan-2-ol |
InChI |
InChI=1S/3C3H8O.Dy/c3*1-3(2)4;/h3*3-4H,1-2H3; |
Clé InChI |
IWDABVYEISORRX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O.CC(C)O.CC(C)O.[Dy] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethyl]-7H-purin-6-amine](/img/structure/B13395487.png)



![4-[(3E,7E)-4,8-Dimethyl-10-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3,7-decadien-1-yl]-5-hydroxy-2(5H)-furanone](/img/structure/B13395520.png)
![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13395525.png)

![[5,6-Dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] deca-2,4-dienoate](/img/structure/B13395542.png)
![Disodium;2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13395555.png)



![[7-(9-Bromononyl)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13395583.png)
![7-[3-[3-Hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B13395588.png)
